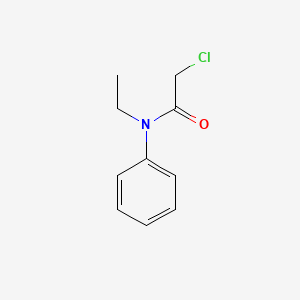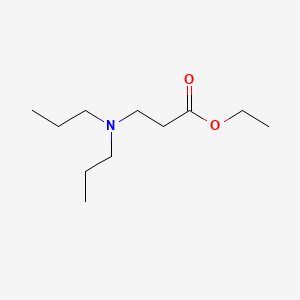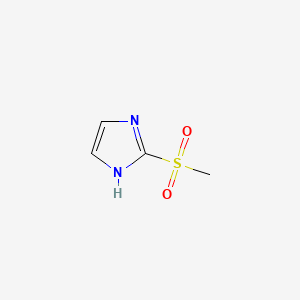
Propyl palmitate
Descripción general
Descripción
Propyl palmitate, also known as hexadecanoic acid propyl ester, is a chemical compound with the molecular formula C19H38O2 . It is used in various applications including as a cosmetic, flavor, and fragrance agent .
Synthesis Analysis
Propyl palmitate can be synthesized using an absorption polymerization technique. In one study, propyl palmitate and MMA monomer were mixed to form the oil phase and dropped into a certain amount of EG for sufficient absorption .Molecular Structure Analysis
The molecular structure of propyl palmitate consists of 19 carbon atoms, 38 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 298.504 Da .Chemical Reactions Analysis
Propyl palmitate is used in the preparation of phase change composites. These composites have high thermal conductivity, high enthalpy, excellent thermal stability, low leakage, and good thermal cycle reliability .Physical And Chemical Properties Analysis
Propyl palmitate has a high thermal conductivity and a phase change enthalpy up to 152.0 J/g . It also has excellent thermal stability and long-term thermal cycle reliability .Aplicaciones Científicas De Investigación
Nanoemulsion and Skin Permeability
A study explored the use of nanoemulsion for enhancing the topical delivery of retinyl palmitate, improving its skin permeability and stability. Nanoemulsion encapsulation showed significant improvement in skin permeability after topical application, demonstrating a promising approach for skincare products (Algahtani, Ahmad, & Ahmad, 2020).
Microbial Production for Cosmeceuticals
Microbial production of retinyl palmitate was investigated for its potential in cosmeceutical applications. This approach could lead to large-scale production and utilization in skin care, showing beneficial effects like enhanced cell proliferation and procollagen synthesis, indicating anti-aging effects (Choi et al., 2020).
Ester Synthesis and Pour Point of Biodiesel
Research on the synthesis of palmitic acid-based esters, including propyl palmitate, showed their impact on the pour point of palm oil methyl esters, which is crucial for biodiesel applications. This study provides insights into the potential use of these esters in improving the cold flow properties of biodiesel (Cheah Han Sern et al., 2008).
Combustion Characteristics in Energy
An experimental study on the combustion characteristics of linear esters of palmitic acid, including propyl palmitate, was conducted. It provided insights into biodiesel combustion processes, which is vital for energy industry applications (Ni et al., 2020).
Antioxidant Release in Food Packaging
A study on the release of antioxidants, including ascorbyl palmitate, from polylactic acid (PLA) film into food simulants, highlighted its application in food packaging. This research is important for developing antioxidant-active packaging to maintain food quality (Jamshidian, Tehrany, & Desobry, 2013).
Mecanismo De Acción
Direcciones Futuras
Research on propyl palmitate is ongoing, with recent studies focusing on its use in phase change composites for thermal energy storage . These composites have potential applications in diverse energy-saving fields, such as renewable energy collection, building energy conservation, and microelectronic devices thermal protection .
Propiedades
IUPAC Name |
propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZXQKGTDVSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073955 | |
| Record name | Hexadecanoic acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl palmitate | |
CAS RN |
2239-78-3 | |
| Record name | Propyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




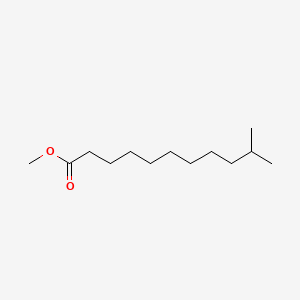


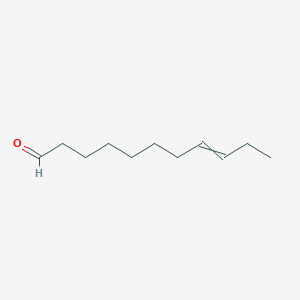

![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)
